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Clinical Application Notes for Deuruxolitinib

Deuruxolitinib is an oral, selective Janus kinase (JAK) 1 and JAK2 inhibitor approved for the treatment of

adults with severe alopecia areata (AA) [1]. Its development as a deuterium-modified analog of ruxolitinib

was designed to optimize its pharmacokinetic profile [2].

Approved Dosing and Efficacy: The recommended and clinically proven dosage is 8 mg twice daily
[1] [3]. This regimen was established based on results from the Phase 3 THRIVE-AA1 and THRIVE-

AA2 trials, which demonstrated significant hair regrowth compared to placebo [4] [5].
Absence of QD Dosing Data: The provided clinical literature, including prescribing information and

meta-analyses, does not describe or evaluate a once-daily (QD) dosing schedule for deuruxolitinib.
All efficacy and safety data are tied to the twice-daily administration [4] [2] [1].

Comparative Efficacy: A 2024 network meta-analysis concluded that deuruxolitinib 8 mg BID
showed superior short-term efficacy at 24 weeks compared to other approved JAK inhibitors for

severe AA, such as baricitinib, and directional superiority over ritlecitinib [3].

Summary of Clinical Trial Efficacy Data

The tables below summarize key efficacy outcomes from the deuruxolitinib clinical development program.

Table 1: Primary Efficacy Endpoints at Week 24 (THRIVE-AA1 Trial) [4]
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Treatment Group Proportion of Patients Achieving SALT Score ≤20 (Primary Endpoint)

Placebo 0.8%

Deuruxolitinib 8 mg BID 29.6%

Deuruxolitinib 12 mg BID 41.5%

SALT: Severity of Alopecia Tool. A lower score indicates less hair loss.

Table 2: Long-Term Efficacy and Response Maintenance (Open-Label Extension Studies) [1]

Efficacy Measure
Week 24
(Qualifying Trial)

Week 68 (Open-Label Extension)

SALT ≤20 Responders
(LOCF Analysis)

32.6% 48.8%

SALT ≤20 Responders (As
Observed Analysis)

32.6% 76.6%

Maintenance of Response - 99.6% of patients maintained their response
(defined as sustaining a SALT score ≤50 after first

achieving ≤20)

LOCF: Last Observation Carried Forward.

Table 3: Early Efficacy Onset (Pooled Analysis of THRIVE-AA1 & AA2) [5]

SALT Response Deuruxolitinib 8 mg BID at Week 8 Placebo at Week 8

SALT30 (≥30% scalp hair regrowth) 4.5% 1.9%

SALT40 (≥40% scalp hair regrowth) 10.8% 3.4%

SALT50 (≥50% scalp hair regrowth) 17.9% 6.5%
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Experimental Protocols for Clinical Evaluation

For researchers designing clinical trials for AA therapies, the following outlines the core methodology from

the deuruxolitinib Phase 3 program.

Protocol: Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial for Severe Alopecia Areata

1. Study Design:

Randomization: Patients are randomized to receive active drug (e.g., deuruxolitinib) or a

matching placebo in a double-blinded fashion [4].
Treatment Duration: The double-blind treatment period is 24 weeks, often followed by an

open-label extension (OLE) period for long-term assessment [1].

2. Patient Population:

Inclusion Criteria: Adults (aged 18-65) with a diagnosis of AA and ≥50% scalp hair loss, as

measured by the SALT score, with an active episode of hair loss lasting ≥6 months but not
more than 10 years [4] [2].

Exclusion Criteria: Patients receiving systemic immunosuppressants within 3 months or
biologic therapies within 6 months of screening are typically excluded [2].

3. Dosing and Administration:

The investigational product (deuruxolitinib) is administered orally at 8 mg or 12 mg twice daily.
The placebo group receives an identical tablet on the same schedule [4].

4. Efficacy Assessments:

Primary Endpoint: The percentage of patients achieving a SALT score ≤20 at Week 24 [4].
The SALT score is a validated tool where 0 represents no scalp hair loss and 100 represents

complete scalp hair loss.
Secondary Endpoints:

Percentage of patients achieving higher response thresholds (e.g., SALT ≤10) [4] [5].
Patient-Reported Outcomes (PROs), such as the Satisfaction with Hair PRO (SPRO)

responder analysis [4] [2].
Time to onset of response (e.g., SALT responses at Weeks 8, 12, and 16) [5].

In OLE studies, the durability of response is a key outcome [1].

5. Safety Assessments:
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Monitoring: Treatment-emergent adverse events (TEAEs) are collected throughout the study.

Specific laboratory monitoring includes complete blood count (CBC), lipid panels, and creatine
phosphokinase (CPK) levels [1].

CYP2C9 Genotyping: Per the approved label, a CYP2C9 genotype test must be performed
prior to treatment initiation. Deuruxolitinib is contraindicated in patients who are CYP2C9 poor

metabolizers [1].

Mechanism of Action and Signaling Pathway

The efficacy of JAK inhibitors in alopecia areata is linked to their interruption of key inflammatory signaling

pathways involved in the autoimmune attack on hair follicles.
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Diagram 1: JAK-STAT signaling pathway in alopecia areata and mechanism of deuruxolitinib. The inhibitor

blocks the phosphorylation of JAK1 and JAK2, disrupting the downstream inflammatory cascade that leads

to hair follicle attack [2].
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Critical Research Considerations

Dosing Schedule: The BID schedule is likely critical for maintaining continuous JAK-STAT pathway
suppression, given the drug's pharmacokinetic profile. Future investigations into QD dosing would

require new preclinical and clinical pharmacokinetic/pharmacodynamic (PK/PD) studies.
Safety Profile: Consistent with other JAK inhibitors, deuruxolitinib carries warnings for serious

infections, malignancy, thrombosis, cardiovascular events, and laboratory abnormalities like elevated
CPK [1]. These risks must be meticulously monitored in a trial setting.

Personalized Medicine: The requirement for pre-treatment CYP2C9 genotyping introduces a
personalized medicine component to its use, which is a key consideration for clinical development

and real-world implementation [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Sun Pharma Presents LEQSELVI™ (deuruxolitinib) Data... - BioSpace [biospace.com]

2. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

3. Deuruxolitinib Shows Greatest Short-Term Efficacy Among ... [hcplive.com]

4. and safety of deuruxolitinib, an oral selective Janus kinase... Efficacy [pubmed.ncbi.nlm.nih.gov]

5. Deuruxolitinib Shows Early and Sustained Efficacy in AA [thedermdigest.com]

To cite this document: Smolecule. [deuruxolitinib 8 mg BID vs 16 mg QD dosing schedule efficacy].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b3469398#deuruxolitinib-8-mg-bid-vs-16-mg-qd-dosing-

schedule-efficacy]

Disclaimer & Data Validity:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://www.smolecule.com/products/s3469398?utm_src=pdf-body
https://www.biospace.com/news/sun-pharma-presents-leqselvi-deuruxolitinib-data-highlighting-clinical-efficacy-durability-for-treatment-of-alopecia-areata-at-the-2024-fall-clinical-dermatology-conference
https://www.biospace.com/news/sun-pharma-presents-leqselvi-deuruxolitinib-data-highlighting-clinical-efficacy-durability-for-treatment-of-alopecia-areata-at-the-2024-fall-clinical-dermatology-conference
https://thedermdigest.com/fall-clinical-news-deuruxolitinib-shows-early-and-sustained-efficacy-in-aa/
https://www.smolecule.com/products/s3469398?utm_src=pdf-custom-synthesis
https://www.biospace.com/news/sun-pharma-presents-leqselvi-deuruxolitinib-data-highlighting-clinical-efficacy-durability-for-treatment-of-alopecia-areata-at-the-2024-fall-clinical-dermatology-conference
https://pmc.ncbi.nlm.nih.gov/articles/PMC12539349/
https://www.hcplive.com/view/deuruxolitinib-greatest-short-term-efficacy-among-jakis-severe-alopecia-areata
https://pubmed.ncbi.nlm.nih.gov/39053611/
https://thedermdigest.com/fall-clinical-news-deuruxolitinib-shows-early-and-sustained-efficacy-in-aa/
https://www.smolecule.com/products/b3469398#deuruxolitinib-8-mg-bid-vs-16-mg-qd-dosing-schedule-efficacy
https://www.smolecule.com/products/b3469398#deuruxolitinib-8-mg-bid-vs-16-mg-qd-dosing-schedule-efficacy
https://www.smolecule.com/products/b3469398#deuruxolitinib-8-mg-bid-vs-16-mg-qd-dosing-schedule-efficacy
https://www.smolecule.com/products/b3469398#deuruxolitinib-8-mg-bid-vs-16-mg-qd-dosing-schedule-efficacy
https://www.smolecule.com/products/s3469398?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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